molecular formula C10H6Cl2N2OS B2525999 3-Chloro-5-(2-chlorophenyl)isothiazole-4-carboxamide CAS No. 680212-80-0

3-Chloro-5-(2-chlorophenyl)isothiazole-4-carboxamide

Cat. No.: B2525999
CAS No.: 680212-80-0
M. Wt: 273.13
InChI Key: RGXKSKQYJODGLK-UHFFFAOYSA-N
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Description

3-Chloro-5-(2-chlorophenyl)isothiazole-4-carboxamide is a chemical compound of significant interest in scientific research, particularly within the field of medicinal chemistry. It features an isothiazole core, a privileged scaffold known for its diverse biological activities. Compounds based on the isothiazole and the closely related thiazole carboxamide structures are extensively investigated as key scaffolds for the development of novel antitumor agents . These derivatives can function as potent inhibitors of specific protein kinases, such as c-Met, a receptor tyrosine kinase that is a promising target in cancer research due to its role in tumor growth and progression . The mechanism of action for such inhibitors often involves inducing cell cycle arrest and promoting apoptosis in cancer cells, providing valuable tools for studying oncogenic pathways . Furthermore, thiazole derivatives are recognized for a wide spectrum of other pharmacological activities, including antibacterial, antimicrobial, and anti-inflammatory properties, highlighting the versatility of this chemical class in drug discovery efforts . This product is intended for research purposes only by qualified laboratory professionals. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

3-chloro-5-(2-chlorophenyl)-1,2-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2OS/c11-6-4-2-1-3-5(6)8-7(10(13)15)9(12)14-16-8/h1-4H,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGXKSKQYJODGLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C(=NS2)Cl)C(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(2-chlorophenyl)isothiazole-4-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzonitrile with thioamide in the presence of a base, followed by chlorination to introduce the chloro substituent on the isothiazole ring . The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(2-chlorophenyl)isothiazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Applications

Research indicates that 3-Chloro-5-(2-chlorophenyl)isothiazole-4-carboxamide exhibits promising anticancer properties. Its mechanism of action involves the inhibition of specific enzymatic pathways and receptor activities, leading to apoptosis in cancer cells.

Case Studies

  • Antiproliferative Activity :
    • A study demonstrated the synthesis of various isothiazole derivatives, including this compound, which were tested against several cancer cell lines such as MCF-7 (breast adenocarcinoma) and LoVo (colon adenocarcinoma). The compound showed significant activity, particularly against drug-resistant cell lines, indicating potential for overcoming chemotherapy resistance .
  • Mechanistic Insights :
    • The compound has been shown to interact with multiple biological targets, including kinases associated with tumor growth. For example, it inhibits MEK1 and MEK2 kinases, which are critical in cancer signaling pathways .
  • Structure-Activity Relationship (SAR) :
    • Modifications to the isothiazole structure influence its efficacy. Compounds with specific substituents demonstrated enhanced anticancer activity, suggesting that further structural optimization could yield even more potent derivatives .

Antimicrobial Applications

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects.

Case Studies

  • Antibacterial Activity :
    • Research indicates that thiazole derivatives can inhibit bacterial growth by disrupting cell wall synthesis. The compound was tested against various bacterial strains, showing significant inhibition comparable to standard antibiotics .
  • Antifungal Activity :
    • Similar studies have assessed the antifungal potential of this compound, revealing efficacy against common fungal pathogens. Its mechanism may involve interference with fungal cell membrane integrity .

Summary of Findings

The following table summarizes the key findings related to the applications of this compound:

ApplicationTarget Organism/Cell LineActivity LevelReference
AnticancerMCF-7 (breast cancer)Significant
LoVo (colon cancer)High
AntimicrobialVarious bacterial strainsModerate
Fungal pathogensModerate

Mechanism of Action

The mechanism of action of 3-Chloro-5-(2-chlorophenyl)isothiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For instance, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis . The anticancer activity could be attributed to the induction of apoptosis or cell cycle arrest in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The following table summarizes key structural analogs from the evidence, focusing on substituents, molecular weights, and synthesis methodologies:

Compound Name Core Heterocycle Substituents Molecular Formula Molecular Weight (g/mol) Key References
3-Chloro-5-(2-chlorophenyl)isothiazole-4-carboxamide (hypothetical) Isothiazole 3-Cl, 5-(2-ClPh), 4-carboxamide C₁₁H₇Cl₂N₂OS 301.16 (calculated) N/A (not in evidence)
3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxamide derivatives Isoxazole 3-(2-ClPh), 5-Me, 4-carboxamide C₁₂H₁₀ClN₂O₂ 264.67
3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid Isoxazole 3-(2-ClPh), 5-Me, 4-carboxylic acid C₁₁H₈ClNO₃ 237.64
3-(3-Chlorophenyl)-5-ethylisoxazole-4-carboxylic acid Isoxazole 3-(3-ClPh), 5-Et, 4-carboxylic acid C₁₂H₁₀ClNO₃ 251.67
3-(2-Chlorophenyl)-5-methyl-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)isoxazole-4-carboxamide Isoxazole 3-(2-ClPh), 5-Me, 4-carboxamide with imidazole-thiophene chain C₂₁H₁₉ClN₄O₂S 426.90
Key Observations:
  • This may influence solubility, stability, and reactivity.
  • Substituent Effects : Chlorophenyl groups at position 3 or 5 (common in ) enhance lipophilicity, which is critical for membrane permeability in bioactive compounds.
  • Carboxamide vs. Carboxylic Acid : Carboxamide derivatives (e.g., ) are typically more stable and less acidic than their carboxylic acid counterparts (e.g., ), affecting their pharmacokinetic profiles.
Chlorophenyl Substitution

Chlorophenyl groups are introduced via cyclocondensation or Suzuki coupling in isoxazole synthesis . The position of chlorine (ortho, meta, para) affects steric hindrance and electronic interactions, as seen in 3-(3-chlorophenyl) derivatives .

Biological Activity

3-Chloro-5-(2-chlorophenyl)isothiazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential antimicrobial, anticancer, and anti-inflammatory properties, supported by various research findings and case studies.

This compound belongs to the isothiazole family, characterized by a five-membered ring containing sulfur and nitrogen. The compound's biological activity is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors, leading to inhibition of critical cellular processes.

Mechanism of Action:

  • Antimicrobial Activity: The compound may inhibit bacterial cell wall synthesis or disrupt membrane integrity, contributing to its antimicrobial properties.
  • Anticancer Activity: It has been shown to induce apoptosis in cancer cells by interfering with signaling pathways involved in cell proliferation and survival .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics.

Microorganism Minimum Inhibitory Concentration (MIC) µg/mL
E. coli32
S. aureus16
C. albicans64

These results suggest the compound's potential as a lead in developing new antimicrobial agents.

Anticancer Activity

The anticancer effects of this compound have been evaluated against several cancer cell lines, including liver carcinoma (HEPG2) and breast adenocarcinoma (MCF-7). The following table summarizes the IC50 values obtained from cytotoxicity assays:

Cell Line IC50 (µM) Reference Drug IC50 Reference (µM)
HEPG27.06Doxorubicin0.5
MCF-71.42Doxorubicin0.5
LoVo15.05-Fluorouracil10

The structure-activity relationship (SAR) studies indicate that electron-donating groups enhance cytotoxicity, whereas electron-withdrawing groups diminish it .

Case Studies

  • Anticancer Efficacy Study : A study conducted on various isothiazole derivatives demonstrated that compounds with similar structures to this compound exhibited significant antiproliferative activity against HEPG2 cells, with IC50 values indicating strong potential for further development as anticancer agents .
  • Antimicrobial Screening : In a comparative study of several thiazole derivatives, this compound was highlighted for its potent activity against resistant strains of bacteria, showcasing its potential application in treating infections caused by multidrug-resistant organisms.

Q & A

Q. What are the standard synthetic routes for 3-Chloro-5-(2-chlorophenyl)isothiazole-4-carboxamide, and what key reaction conditions must be controlled?

The synthesis typically involves sequential heterocyclic ring formation and functionalization. A common approach includes:

  • Isoxazole/isothiazole ring construction : Cyclocondensation of β-diketones or β-ketoesters with thioamides, often requiring anhydrous conditions and catalysts like Hüniğ's base.
  • Substituent introduction : Electrophilic substitution (e.g., chlorination) or coupling reactions (e.g., amidation) under controlled temperatures (60–100°C) .
  • Critical conditions : Solvent selection (DMF, dichloromethane), pH control, and inert atmospheres to prevent side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and carboxamide functionality .
  • Mass spectrometry (MS) : High-resolution MS for molecular weight validation and fragmentation pattern analysis .
  • X-ray crystallography : For absolute structural confirmation, especially to resolve regioisomeric ambiguities .

Q. What are the primary structural features influencing reactivity and bioactivity?

  • Chlorophenyl groups : Enhance lipophilicity and π-π stacking interactions, impacting target binding .
  • Carboxamide moiety : Facilitates hydrogen bonding with biological targets, critical for activity modulation .
  • Isothiazole core : Electron-deficient nature directs electrophilic substitution and stabilizes transition states in reactions .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activity data?

  • Purity assessment : Use HPLC (>97% purity thresholds) and elemental analysis to rule out impurities .
  • Structural validation : Compare experimental X-ray or NMR data with computational models to confirm regiochemistry .
  • Standardized assays : Replicate studies under controlled conditions (e.g., buffer pH, cell lines) to isolate variables .

Q. What strategies optimize regioselectivity during substituent introduction to the isothiazole core?

  • Directing groups : Use temporary protecting groups (e.g., Boc) to block undesired positions during halogenation .
  • Catalytic control : Employ transition-metal catalysts (e.g., Pd) for selective cross-coupling reactions .
  • Temperature modulation : Lower temperatures (0–25°C) favor kinetic control, reducing byproduct formation .

Q. How to resolve contradictions in reaction yields across synthetic protocols?

  • Variable screening : Systematically test solvent polarity (DMF vs. THF), catalyst loadings, and reaction durations .
  • In-line monitoring : Use techniques like FT-IR or LC-MS to track intermediate formation and adjust conditions in real-time .
  • Scale-dependent effects : Evaluate mass transfer limitations (e.g., stirring rate) in large-scale syntheses .

Methodological Considerations

  • Data interpretation : Cross-reference crystallographic data (e.g., bond angles, dihedrals) with DFT calculations to validate structural hypotheses .
  • Reaction troubleshooting : For low yields, assess solvent dryness, reagent stability, and exclusion of moisture/oxygen .

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